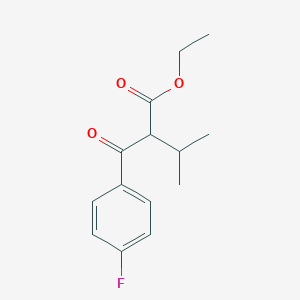
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzoyl group attached to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate typically involves the esterification of 2-(4-fluorobenzoyl)-3-methylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
相似化合物的比较
Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the methyl group on the butanoate chain.
Methyl 2-fluorobenzoate: Contains a methyl ester instead of an ethyl ester and lacks the additional carbon chain.
4-Fluorobenzoyl chloride: A more reactive compound used in acylation reactions.
Uniqueness: Ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate is unique due to the presence of both the fluorobenzoyl group and the methyl-substituted butanoate chain. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H17FO3 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC 名称 |
ethyl 2-(4-fluorobenzoyl)-3-methylbutanoate |
InChI |
InChI=1S/C14H17FO3/c1-4-18-14(17)12(9(2)3)13(16)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3 |
InChI 键 |
KLQZNOATLQVFNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C)C)C(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















